[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, an ethyl-amino group, and a cyclohexylamino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexylamine, which undergoes a series of reactions including alkylation with benzyl chloride and subsequent reaction with ethylamine. The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The benzyl and cyclohexylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- [4-(Benzyl-amino)-cyclohexylamino]-acetic acid
- [4-(Ethyl-amino)-cyclohexylamino]-acetic acid
- [4-(Benzyl-ethyl-amino)-cyclopentylamino]-acetic acid
Uniqueness
[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is unique due to the combination of its benzyl, ethyl-amino, and cyclohexylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-19(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)18-12-17(20)21/h3-7,15-16,18H,2,8-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVYCADJXVQLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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